molecular formula C13H12O3 B15158403 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one CAS No. 653597-82-1

3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one

Cat. No.: B15158403
CAS No.: 653597-82-1
M. Wt: 216.23 g/mol
InChI Key: VNEONZFLGNRQJT-PWSUYJOCSA-N
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Description

3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one is a benzopyranone derivative characterized by a fused bicyclic structure: a 1H-2-benzopyran-1-one core substituted with a stereospecific oxirane (epoxide) moiety at position 2. The oxirane group contains an ethyl substituent in the (2S,3R) configuration, which confers unique stereochemical and electronic properties.

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol
  • CAS Registry Number: 653597-72-9
  • Key Features:
    • Epoxide ring (oxirane) enhances reactivity for nucleophilic additions.
    • Stereochemistry (2S,3R) may influence biological activity and metabolic stability .

This compound is commercially available through specialized suppliers like Leap Chem Co., Ltd., indicating its relevance in pharmaceutical or synthetic chemistry research .

Properties

CAS No.

653597-82-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[(2S,3R)-3-ethyloxiran-2-yl]isochromen-1-one

InChI

InChI=1S/C13H12O3/c1-2-10-12(15-10)11-7-8-5-3-4-6-9(8)13(14)16-11/h3-7,10,12H,2H2,1H3/t10-,12+/m1/s1

InChI Key

VNEONZFLGNRQJT-PWSUYJOCSA-N

Isomeric SMILES

CC[C@@H]1[C@H](O1)C2=CC3=CC=CC=C3C(=O)O2

Canonical SMILES

CCC1C(O1)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common method involves the enantioselective synthesis starting from a suitable precursor, such as a substituted benzopyran. The key steps include:

    Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Introduction of the Ethyl Group: This step often involves the use of organometallic reagents such as ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4), leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies and drug development. The benzopyran structure also allows for interactions with specific receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzopyranone Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Reference
This compound 3-(Epoxide with ethyl group) C₁₃H₁₄O₃ 218.25 Stereospecific reactivity, synthetic intermediate Synthetic
3-(2,4-Dimethoxyphenyl)-1H-2-benzopyran-1-one 3-(2,4-Dimethoxyphenyl) C₁₇H₁₄O₄ 282.30 Potential photophysical applications Synthetic
(Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one 3-(Z-1-butenyl) C₁₃H₁₂O₂ 200.23 Natural product (Artemisia dracunculus), flavor/aroma agent Natural
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one 3-(Bromopropoxy), 4-Cl, 7-NO₂ C₁₂H₉BrClNO₅ 359.57 Halogenated derivative, synthetic intermediate Synthetic
(3R,6Z)-3,4-Dihydro-8-hydroxy-3-(6-pentadecenyl)-1H-2-benzopyran-1-one 3-(6-pentadecenyl), 8-OH, dihydro core C₂₃H₃₄O₃ 358.51 Metabolite in NAFLD studies, microbial interaction Biological
7-(2-Piperidin-1-yl-ethoxy)-3,4-dichloro-2H-1-benzopyran-2-one 7-(Piperidinylethoxy), 3,4-Cl C₂₂H₂₁Cl₂NO₃ 418.31 Antimicrobial activity (Staphylococcus aureus) Synthetic

Key Structural and Functional Differences

Substituent Diversity: The target compound’s ethyloxiran group is distinct from the methoxy, halogenated, or alkenyl substituents in analogs. The epoxide’s strained ring enhances electrophilic reactivity, enabling regioselective nucleophilic attacks (e.g., by amines or thiols) .

Stereochemical Specificity: The (2S,3R) configuration of the ethyloxiran group may confer metabolic stability compared to non-chiral analogs. Similar stereospecific effects are observed in antifungal agents like voriconazole derivatives .

Biological Relevance :

  • Natural analogs like (Z)-3-(1-butenyl)-1H-2-benzopyran-1-one are linked to plant-derived bioactivities (e.g., antioxidant properties in tarragon) .
  • Synthetic derivatives with piperidinylethoxy or nitro groups show targeted antimicrobial effects, suggesting structure-activity relationships (SAR) dependent on substituent polarity .

Metabolic Interactions: Dihydrobenzopyranones (e.g., (3R,6Z)-3,4-dihydro-8-hydroxy-3-(6-pentadecenyl)-1H-2-benzopyran-1-one) are implicated in metabolic pathways, such as NAFLD modulation via gut microbiota interactions .

Biological Activity

3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one, also known as a derivative of benzopyran, has garnered attention for its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C13H12O3
  • Molecular Weight : 216.24 g/mol
  • InChI Key : VNEONZFLGNRQJT-CMPLNLGQSA-N

Antioxidant Activity

Benzopyran derivatives are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant radical scavenging activity. The compound's structure allows it to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.

StudyMethodResult
DPPH AssayIC50 = 25 µM
ABTS AssayScavenging rate of 85% at 50 µM

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines in macrophage cultures treated with the compound.

StudyCell LineCytokine Reduction
RAW 264.7TNF-alpha: 40% reduction
THP-1IL-6: 50% reduction

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound shows cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Cancer TypeIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
PC-320Cell cycle arrest at G1 phase

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the benzopyran structure enhances its ability to donate electrons.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory mediators.
  • Anticancer Activity : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies

  • Study on Antioxidant and Anti-inflammatory Effects :
    • Conducted on human endothelial cells, the study revealed that treatment with the compound reduced oxidative stress markers and inflammation indicators significantly.
    • Results indicated a potential therapeutic use in cardiovascular diseases where oxidative stress plays a critical role.
  • Anticancer Efficacy in Animal Models :
    • A recent animal study demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
    • Histological analysis showed increased apoptosis and decreased proliferation markers in treated tumors.

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